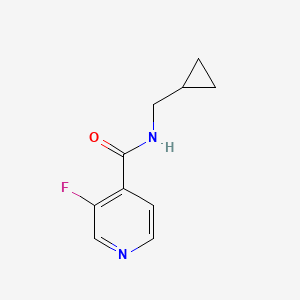

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(cyclopropylmethyl)-3-fluoroisonicotinamide” is a compound that contains an isonicotinamide group, which is a derivative of pyridine, and a cyclopropylmethyl group. The presence of a fluorine atom at the 3-position of the isonicotinamide group could potentially influence its chemical properties and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the isonicotinamide group), a cyclopropyl group, and a fluorine atom. The exact spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the cyclopropyl group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorine atom is highly electronegative, which could make the compound a target for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity, potentially influencing its solubility in different solvents. The cyclopropyl group could influence its steric properties .Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

N-(cyclopropylmethyl)-3-fluoroisonicotinamide derivatives are explored for their potential in clinical and basic science through positron emission tomography (PET) imaging. These compounds, particularly those incorporating fluorinated derivatives like cycloFOXY, label mu and kappa opiate binding sites in vitro and in vivo, providing insights into opiate receptor dynamics and aiding in the understanding of various neurological conditions and substance use disorders (Rothman & Mclean, 1988).

Synthesis and Medicinal Chemistry

The compound's derivatives are pivotal in the asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes, highly relevant in medicinal chemistry. These compounds show significant promise due to their biological activity and metabolic stability, making them attractive targets for drug development (Pons et al., 2021).

Cancer Therapy

Derivatives of this compound, such as N-(4-hydroxyphenyl)retinamide (HPR), have been studied for their efficacy in inducing apoptosis in malignant cell lines, including those unresponsive to retinoic acid. This suggests a potential pathway for treating retinoic acid-resistant cancers, thereby expanding the arsenal of cancer therapeutics (Delia et al., 1993).

Pharmacological Studies

Pharmacological profiles for novel compounds that inhibit the Na+/Ca2+ exchange process, essential for cellular functions, are being developed. Such studies are instrumental in understanding the mechanism of action of these inhibitors and their potential therapeutic applications in neurological and cardiovascular diseases (Iwamoto & Kita, 2006).

Immunotherapy

Research indicates that low doses of cyclophosphamide, an alkylating agent related to this compound, can modulate immune responses in cancer models. This immunomodulation includes a shift from a Th2 to a Th1 cytokine profile, which is associated with enhanced anti-tumor immunity, demonstrating the compound's potential in immunotherapeutic strategies (Matar et al., 2001).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

For instance, it might inhibit or activate the function of its target, leading to downstream effects on cellular signaling pathways .

Biochemical Pathways

For instance, they can participate in the biosynthesis of cyclopropane in natural products, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Similar compounds have shown that the presence of a carbonyl group at position 6 is preferable to a hydroxyl function, enhancing receptor affinity and agonist potency in vitro and in vivo .

Result of Action

In vivo, they were highly effective against acute thermal nociception in mice with marked increased antinociceptive potency compared to the lead molecules .

Biochemische Analyse

Biochemical Properties

It is anticipated that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies are needed to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOWZZZUTLYFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)

![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)

![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)